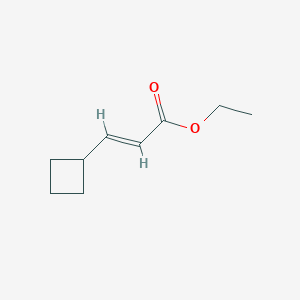

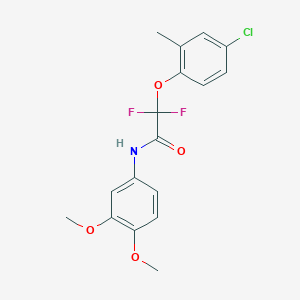

(E)-Ethyl 3-cyclobutylacrylate

Übersicht

Beschreibung

“(E)-Ethyl 3-cyclobutylacrylate” likely refers to a compound with a cyclobutyl group attached to an acrylate structure. Acrylates are a family of compounds derived from acrylic acid and are commonly used in polymer chemistry . The “E” in the name indicates the geometry of the double bond in the acrylate group, with “E” standing for “entgegen”, which is German for “opposite” - indicating that the highest priority groups on either side of the double bond are on opposite sides .

Chemical Reactions Analysis

Again, while specific reactions involving “this compound” are not available, similar compounds often undergo reactions like cycloadditions . For instance, alkylidenecyclopropane acylsilanes undergo a novel Lewis acid-catalyzed cycloisomerization .Wissenschaftliche Forschungsanwendungen

Ethylene Oxide Sterilization

Ethylene oxide (EO) is recognized for its sterilization properties, particularly in the medical field for sterilizing medical devices. It has gained attention due to its range of applications in the development and sterilization of new medical devices. The use of EO sterilization remains a promising area of research, focusing on cycle design, validation, and the development of mathematical models to enhance process flexibility without compromising safety. The scientific community is encouraged to delve into EO diffusion in various substrates under different environmental conditions for sterilization and aeration processes (Mendes, Brandão, & Silva, 2007).

Ethyl Glucuronide as an Alcohol Marker

Ethyl glucuronide (EtG) is a minor alcohol metabolite recognized as a stable marker in hair for detecting and quantifying long-term alcohol consumption. The literature review covers analytical techniques for EtG hair sample analysis, emphasizing the interpretation of data and potential pitfalls. The analysis outlines the need for standardized protocols and considers variables like hair length, cosmetic treatment, gender, and pathophysiological conditions in interpreting results. EtG quantification in hair emerges as a valuable tool for objective detection of alcohol consumption over extended periods (Crunelle et al., 2014).

Ethyl Glucuronide in Relation to Pathologies

Research on EtG levels in hair and its relation to common pathological conditions, such as liver and kidney diseases and diabetes, reveals the need for a nuanced interpretation of EtG analytical data. Understanding the influence of these pathologies on EtG production and storage in keratin matrices is crucial for accurate data interpretation and avoiding false positives or negatives in both forensic and clinical contexts (Triolo et al., 2022).

Genotoxicity of Ethylating Agents

A review of the genotoxicity of 1-Ethyl-1-nitrosourea (ENU), a potent ethylating agent, highlights its mutagenic properties across various systems, from viruses to mammalian germ cells. The research underscores the dual action of ethylation and carbamoylation by ENU and the resultant significant levels of alkylation at DNA oxygens. The mutation spectrum of ENU, characterized by various base substitutions, and its high mutagenic potential in mouse germ cells are significant areas of research (Shibuya & Morimoto, 1993).

1-Methylcyclopropene on Fruits and Vegetables

The role of 1-methylcyclopropene (1-MCP) in mitigating the effects of ethylene on fruits and vegetables has been the subject of extensive research. The compound's ability to inhibit ethylene perception and its subsequent impact on ripening, senescence, and quality maintenance of produce is a critical area of investigation. Research also explores the physiological and biochemical responses of fruits and vegetables to 1-MCP, offering insights into the potential for using this compound to understand the role of ethylene in ripening and senescence processes (Watkins, 2006).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future directions in the study and application of “(E)-Ethyl 3-cyclobutylacrylate” and similar compounds could involve their use in the synthesis of new materials or pharmaceuticals. For example, cyclonucleosides, which have additional covalent bonds in their structure, have found wide applications in medicinal chemistry and biochemistry .

Eigenschaften

IUPAC Name |

ethyl (E)-3-cyclobutylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-11-9(10)7-6-8-4-3-5-8/h6-8H,2-5H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSXEFJYMRCFOZ-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-pyrimidinol](/img/structure/B3036961.png)

![2-(3-{[(4-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole](/img/structure/B3036966.png)

![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)

![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)

![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)